molecular formula C10H12FNO2 B13129153 Ethyl4-amino-3-fluoro-2-methylbenzoate

Ethyl4-amino-3-fluoro-2-methylbenzoate

Cat. No.: B13129153
M. Wt: 197.21 g/mol
InChI Key: IYRHWOCFYIGPMN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate typically begins with commercially available starting materials such as 4-amino-3-fluoro-2-methylbenzoic acid.

    Esterification: The carboxylic acid group of 4-amino-3-fluoro-2-methylbenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure Ethyl 4-amino-3-fluoro-2-methylbenzoate.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The amino group in Ethyl 4-amino-3-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions, particularly with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution Products: Various substituted derivatives depending on the electrophile used.

    Oxidation Products: Oxidized forms of the compound, potentially including quinones or other oxidized derivatives.

    Hydrolysis Products: 4-amino-3-fluoro-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 4-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Ethyl 4-amino-3-fluoro-2-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-amino-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-amino-3-fluoro-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

    Ethyl 4-amino-3-fluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.

These comparisons highlight the unique properties of Ethyl 4-amino-3-fluoro-2-methylbenzoate, such as its specific reactivity and potential biological activity due to the presence of the fluorine atom.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 4-amino-3-fluoro-2-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3

InChI Key

IYRHWOCFYIGPMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)F)C

Origin of Product

United States

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